molecular formula C24H25N3O2 B2483532 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 537011-52-2

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Cat. No.: B2483532
CAS No.: 537011-52-2
M. Wt: 387.483
InChI Key: BHALWJOZQZIUHM-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Enhancement

The introduction of N-phenyl substituents to aminostilbenes, a category of compounds related to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, leads to enhanced fluorescence properties. These modifications result in more planar ground-state geometries around the nitrogen atom, red shifts in absorption and fluorescence spectra, and a larger charge-transfer character in the fluorescent excited state, thereby increasing fluorescence quantum yields (Yang, Chiou, & Liau, 2002).

Catalytic Applications

Aminopyridines, structurally similar to this compound, have been utilized in synthesizing group 10 metal complexes. These complexes demonstrate significant catalytic activity, including applications in aryl-Cl activation and hydrosilane polymerization, presenting a "phosphine-free" catalyst system for the Suzuki cross-coupling process (Deeken et al., 2006).

Analytical Techniques

In the realm of analytical chemistry, techniques involving microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been developed for the determination of heterocyclic aromatic amines in cooked beefburgers. This methodology, applicable to compounds like this compound, provides a rapid, efficient, and environmentally friendly approach for analyzing such compounds in food matrices (Agudelo Mesa, Padró, & Reta, 2013).

Metal-Metal Bonding

Research has also delved into the metal-metal bonding in dipalladium species, where ligands similar to this compound play a crucial role. The structural analysis of these complexes has revealed very short Pd-Pd distances, indicating strong sigma-bonding interactions, which are significant for understanding the electronic structure and reactivity of such metal complexes (Deeken, Motz, Bezugly, Borrmann, Wagner, & Kempe, 2006).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Some indole derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some indole derivatives have been found to have significant anti-inflammatory activity and low ulcerogenic index .

Future Directions

Future research could involve synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by indole derivatives, this compound could potentially have interesting biological properties .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHALWJOZQZIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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